molecular formula C16H15NO5 B11769870 Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B11769870
M. Wt: 301.29 g/mol
InChI Key: AIZKBRBSMFLJHN-RMKNXTFCSA-N
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Description

Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an acrylate ester

Preparation Methods

The synthesis of Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde.

    Aldol Condensation: The carbaldehyde undergoes aldol condensation with ethyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the condensation process.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Ethyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate can be compared with other furan derivatives such as:

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a different ester group and a fluorine substituent.

    5-(4-nitrophenyl)furfural: Lacks the acrylate ester group but has a similar nitrophenyl substitution on the furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl (E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C16H15NO5/c1-3-21-16(18)9-6-12-5-8-15(22-12)13-7-4-11(2)10-14(13)17(19)20/h4-10H,3H2,1-2H3/b9-6+

InChI Key

AIZKBRBSMFLJHN-RMKNXTFCSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)C)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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